

# 3-Chloro-5-fluorobenzaldehyde physical properties

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## Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420

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An In-depth Technical Guide to **3-Chloro-5-fluorobenzaldehyde** for Advanced Research

This guide provides an in-depth technical overview of **3-Chloro-5-fluorobenzaldehyde** (CAS No. 90390-49-1), a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physical properties, spectroscopic profile, synthetic utility, and safety protocols. The narrative emphasizes the causal relationships behind its chemical behavior and its strategic importance in the synthesis of complex molecules.

## Molecular Overview and Strategic Importance

**3-Chloro-5-fluorobenzaldehyde** is a disubstituted aromatic aldehyde whose value in synthetic chemistry is derived from the unique and synergistic effects of its three functional groups. The aldehyde group provides a reactive handle for a multitude of classic organic transformations, while the chlorine and fluorine atoms at the meta-positions profoundly influence the molecule's electronic properties and steric profile.

The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.<sup>[1]</sup> The specific 3-chloro-5-fluoro substitution pattern offers a distinct electronic and steric footprint, making this compound a valuable intermediate for creating novel therapeutic agents, particularly in oncology and agrochemical development.<sup>[1]</sup> Its utility also extends to materials science, where it can be used to synthesize specialized dyes and polymers.

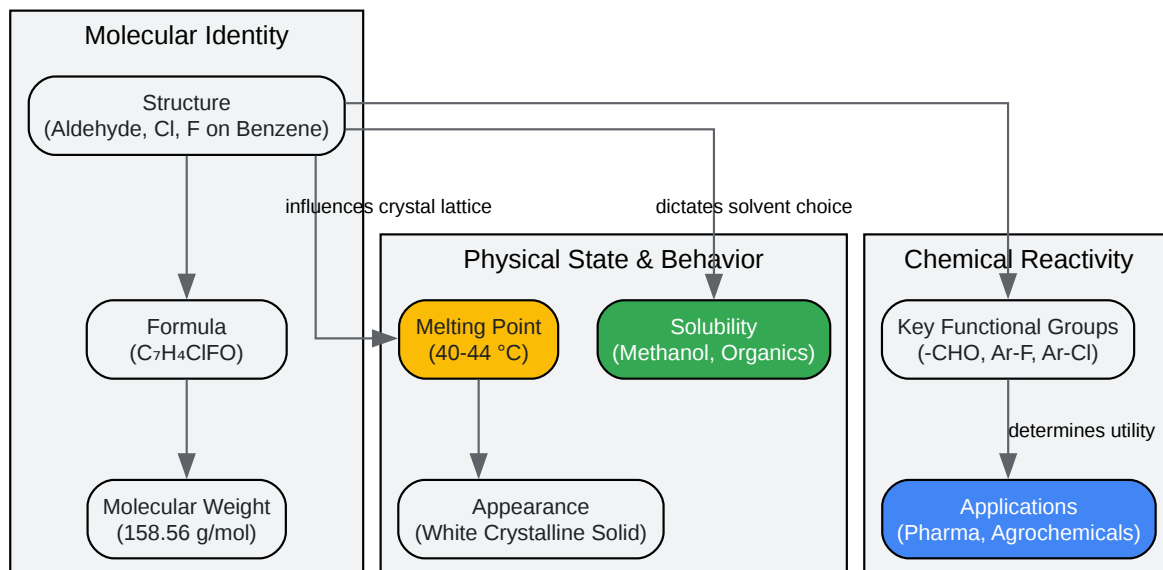
## Physicochemical Properties

The fundamental physical and chemical properties of **3-Chloro-5-fluorobenzaldehyde** are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	90390-49-1	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClFO	[1][2]
Molecular Weight	158.56 g/mol	[1][2]
Appearance	White to off-white crystalline powder or solid	[1][3]
Melting Point	40 - 44 °C	[1][3]
Boiling Point	Data not available; expected to be >200 °C	
Density	Data not available	
Solubility	Soluble in methanol and other organic solvents	[4]
Purity (Typical)	≥ 98% (by GC)	[1][3]
IUPAC Name	3-chloro-5-fluorobenzaldehyde	[2]

Field Insight: The low melting point indicates that this compound can be handled as a molten liquid for certain applications, simplifying transfers. However, its tendency to be a low-melting solid at ambient laboratory temperatures requires careful storage, preferably refrigerated, to maintain its crystalline form and prevent clumping.

## Logical Relationship of Core Properties



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Caption: Core properties of **3-Chloro-5-fluorobenzaldehyde**.

## Spectroscopic Characterization: An Analytical Perspective

While comprehensive spectral data for this specific compound is not widely published, its structure allows for an expert prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring (e.g., via TLC or LC-MS) and for confirming the identity of synthesized products.

### Infrared (IR) Spectroscopy

An experimental ATR-IR spectrum is noted as available from commercial sources, which would provide definitive characterization.<sup>[2]</sup> Based on its functional groups, the IR spectrum is expected to show the following characteristic absorption bands:

- ~3050-3100 cm<sup>-1</sup>: Aromatic C-H stretch.

- $\sim 2820\text{ cm}^{-1}$  and  $\sim 2720\text{ cm}^{-1}$ : Aldehydic C-H stretch (Fermi doublet), a hallmark of aldehydes.
- $\sim 1700\text{-}1720\text{ cm}^{-1}$ : A strong, sharp C=O (carbonyl) stretch. Conjugation with the aromatic ring slightly lowers this frequency.
- $\sim 1570\text{-}1600\text{ cm}^{-1}$ : Aromatic C=C ring stretches.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$ : C-F stretch.
- $\sim 700\text{-}800\text{ cm}^{-1}$ : C-Cl stretch.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

- $^1\text{H}$  NMR: The proton NMR spectrum will be characterized by distinct signals for the aldehydic proton and the three aromatic protons.
  - Aldehydic Proton (H-C=O): Expected as a singlet around  $\delta$  9.9-10.1 ppm.
  - Aromatic Protons: Three signals are expected in the aromatic region ( $\delta$  7.0-8.0 ppm). Due to the substitution pattern, each proton is unique. We can predict their multiplicity based on coupling:
    - H-2: A triplet (or doublet of doublets with similar J-values) due to coupling with H-4 and H-6 ( $^4\text{JHF}$  and  $^4\text{JHH}$ ).
    - H-4: A doublet of doublets due to coupling with H-2 ( $^4\text{JHH}$ ) and H-6 ( $^4\text{JHH}$ ).
    - H-6: A triplet (or doublet of doublets) due to coupling with H-2 ( $^4\text{JHH}$ ) and H-4 ( $^4\text{JHH}$ ), with additional coupling to the fluorine at C-5 ( $^3\text{JHF}$ ). This will likely be the most complex signal.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show seven distinct signals.
  - Aldehydic Carbon (C=O): Expected around  $\delta$  190-192 ppm.

- Aromatic Carbons: Six signals are expected.
  - C-F and C-Cl: These carbons will appear as large doublets due to strong one-bond coupling with fluorine ( $^1\text{JCF}$ ) and will be significantly influenced by the halogen's electronegativity. C-F is expected around  $\delta$  160-165 ppm. C-Cl is expected around  $\delta$  135-140 ppm.
  - Other Aromatic Carbons: The remaining four carbons will appear between  $\delta$  115-140 ppm, with their chemical shifts and C-F coupling constants ( $^2\text{JCF}$ ,  $^3\text{JCF}$ ) providing definitive assignment.

## Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the key diagnostic peaks would be:

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $m/z$  158. A crucial feature will be the  $\text{M}+2$  peak at  $m/z$  160 with an intensity of approximately one-third of the  $\text{M}^+$  peak, which is the characteristic isotopic signature of a single chlorine atom.
- Key Fragments:
  - $[\text{M}-\text{H}]^+$  ( $m/z$  157): Loss of the aldehydic hydrogen.
  - $[\text{M}-\text{CHO}]^+$  ( $m/z$  129): Loss of the formyl group, a very common fragmentation for benzaldehydes.

## Synthesis, Reactivity, and Safe Handling

### Reactivity and Synthetic Utility

The chemical behavior of **3-Chloro-5-fluorobenzaldehyde** is dictated by its functional groups:

- The Aldehyde: This group is electrophilic and is the primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination to form substituted benzylamines, condensation with active methylene compounds, and addition of organometallic reagents (e.g., Grignards).

- The Aromatic Ring: The ring is electron-deficient due to the withdrawing effects of the aldehyde, chlorine, and fluorine atoms. This deactivates the ring towards electrophilic aromatic substitution. However, the halogen atoms can be targets for nucleophilic aromatic substitution under forcing conditions or in specialized catalytic cycles.

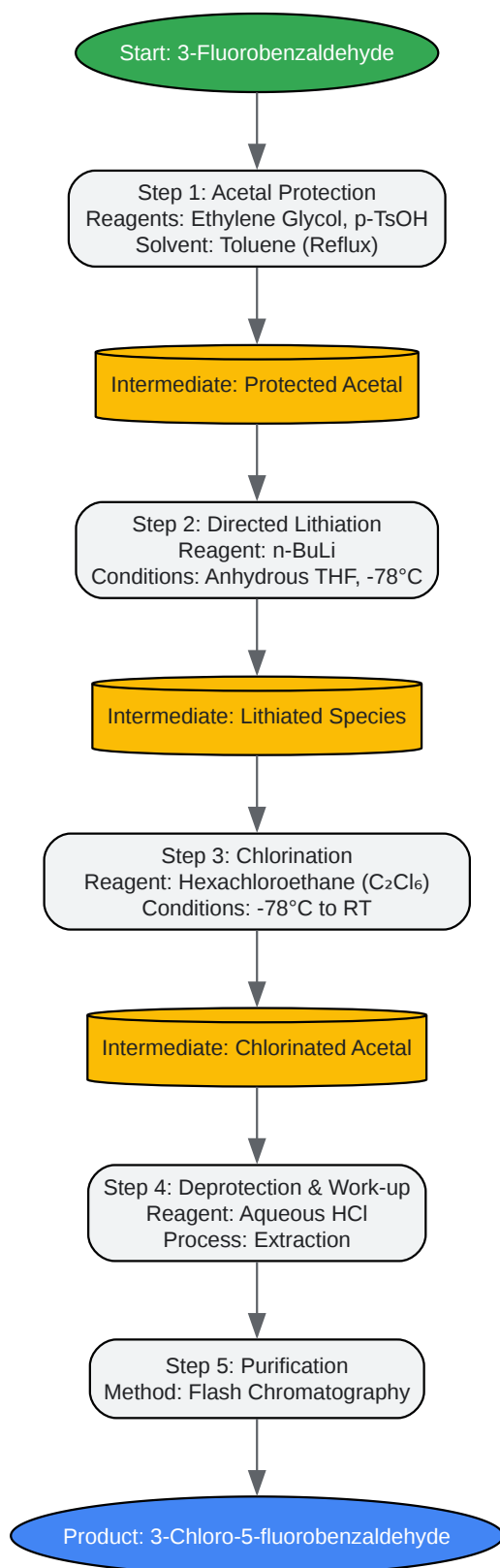
## Proposed Synthetic Workflow

A common and logical laboratory-scale synthesis of **3-Chloro-5-fluorobenzaldehyde** would involve the selective ortho-chlorination of a readily available precursor, 3-fluorobenzaldehyde. This directed halogenation leverages the activating and directing effects of existing functional groups.

Protocol: Directed Chlorination of 3-Fluorobenzaldehyde

- Protection (Optional but Recommended): The aldehyde group is first protected to prevent side reactions during chlorination. A common method is the formation of an acetal.
  - Dissolve 3-fluorobenzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene.
  - Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
  - Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until starting material is consumed.
  - Cool, neutralize with a mild base (e.g.,  $\text{NaHCO}_3$  solution), extract with an organic solvent, dry, and concentrate to yield the protected acetal.
- Directed ortho-Lithiation and Chlorination:
  - Dissolve the protected acetal (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to  $-78\text{ }^\circ\text{C}$ .
  - Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes. The position ortho to the fluorine and meta to the acetal is sterically accessible and electronically favored for lithiation.
  - Stir the resulting deep-colored solution at  $-78\text{ }^\circ\text{C}$  for 1-2 hours.

- Add a chlorinating agent, such as hexachloroethane ( $C_2Cl_6$ , 1.2 eq), as a solution in THF.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Deprotection and Work-up:
  - Quench the reaction by carefully adding a saturated aqueous solution of  $NH_4Cl$ .
  - Add aqueous HCl (e.g., 2 M) and stir vigorously to hydrolyze the acetal. Monitor by TLC.
  - Extract the product with ethyl acetate or dichloromethane.
  - Wash the combined organic layers with brine, dry over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-Chloro-5-fluorobenzaldehyde**.



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Caption: Proposed synthesis of **3-Chloro-5-fluorobenzaldehyde**.

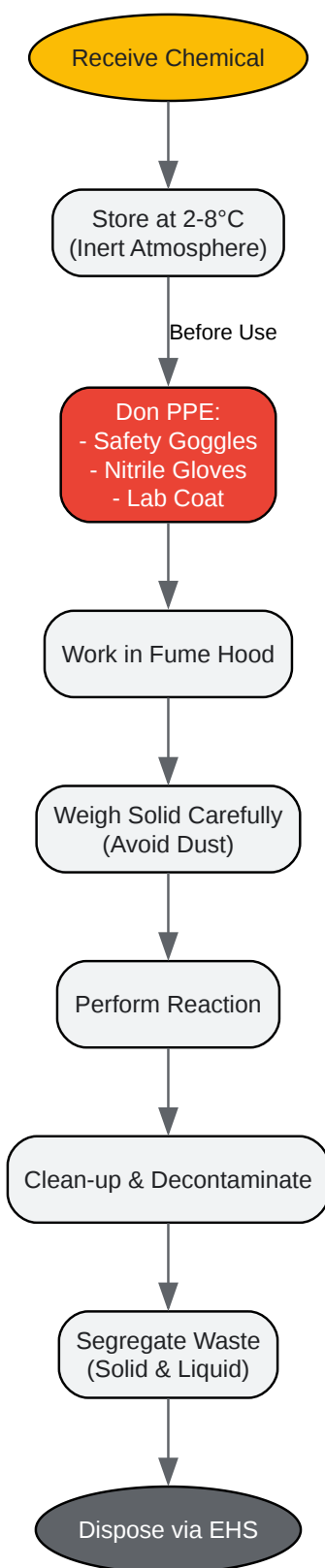
## Safety and Handling Protocol

**3-Chloro-5-fluorobenzaldehyde** is classified as hazardous and requires careful handling.<sup>[2]</sup>

- GHS Hazards:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

### Standard Operating Procedure (SOP):

- Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear nitrile or neoprene gloves.
  - Body Protection: Wear a flame-retardant lab coat.
- Handling: Avoid creating dust. If weighing out the solid, do so carefully. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C under an inert atmosphere (e.g., argon).<sup>[1][4]</sup>
- Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.



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Caption: Safe handling workflow for laboratory use.

## Conclusion

**3-Chloro-5-fluorobenzaldehyde** is a strategically important synthetic intermediate with well-defined physical properties and predictable reactivity. Its value lies in providing a scaffold with a unique electronic and steric profile, making it an attractive building block for the discovery of new pharmaceuticals and advanced materials. While some experimental data like boiling point and density are not readily available, a thorough understanding of its structure and comparison with related analogues allows for robust and safe experimental design. The protocols and analyses presented in this guide provide researchers with the necessary technical foundation to effectively and safely utilize this versatile compound in their synthetic endeavors.

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